molecular formula C12H11N5O2 B6165472 2-amino-8-(2-methoxyphenyl)-6,9-dihydro-1H-purin-6-one CAS No. 891258-88-1

2-amino-8-(2-methoxyphenyl)-6,9-dihydro-1H-purin-6-one

Cat. No.: B6165472
CAS No.: 891258-88-1
M. Wt: 257.2
InChI Key:
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Description

2-amino-8-(2-methoxyphenyl)-6,9-dihydro-1H-purin-6-one is a heterocyclic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-(2-methoxyphenyl)-6,9-dihydro-1H-purin-6-one typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-6-chloropurine with 2-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-8-(2-methoxyphenyl)-6,9-dihydro-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

2-amino-8-(2-methoxyphenyl)-6,9-dihydro-1H-purin-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a probe for enzyme activity.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-8-(2-methoxyphenyl)-6,9-dihydro-1H-purin-6-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-chloropurine: A precursor in the synthesis of 2-amino-8-(2-methoxyphenyl)-6,9-dihydro-1H-purin-6-one.

    8-azaguanine: Another purine derivative with potential therapeutic applications.

    Allopurinol: A purine analog used in the treatment of gout.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-8-(2-methoxyphenyl)-6,9-dihydro-1H-purin-6-one involves the reaction of 2-amino-6-chloropurine with 2-methoxyphenylboronic acid in the presence of a palladium catalyst to form 2-amino-8-(2-methoxyphenyl)-6-chloropurine. This intermediate is then reacted with sodium methoxide in methanol to form the final product.", "Starting Materials": ["2-amino-6-chloropurine", "2-methoxyphenylboronic acid", "palladium catalyst", "sodium methoxide", "methanol"], "Reaction": ["Step 1: React 2-amino-6-chloropurine with 2-methoxyphenylboronic acid in the presence of a palladium catalyst to form 2-amino-8-(2-methoxyphenyl)-6-chloropurine.", "Step 2: React 2-amino-8-(2-methoxyphenyl)-6-chloropurine with sodium methoxide in methanol to form 2-amino-8-(2-methoxyphenyl)-6,9-dihydro-1H-purin-6-one."] }

CAS No.

891258-88-1

Molecular Formula

C12H11N5O2

Molecular Weight

257.2

Purity

95

Origin of Product

United States

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